molecular formula C20H22ClN3O3S B2663064 N-[(2-chlorophenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1252922-32-9

N-[(2-chlorophenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2663064
CAS No.: 1252922-32-9
M. Wt: 419.92
InChI Key: UJDAEJUDNFAXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(2-chlorophenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide features a fused thieno[3,2-d]pyrimidine dione core substituted with a 3-methylbutyl chain at position 3 and a 2-chlorobenzyl acetamide moiety. This structural profile suggests applications in targeting enzymes or receptors requiring planar heterocyclic recognition, such as kinase inhibitors or protease modulators .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S/c1-13(2)7-9-23-19(26)18-16(8-10-28-18)24(20(23)27)12-17(25)22-11-14-5-3-4-6-15(14)21/h3-6,8,10,13,18H,7,9,11-12H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTULLMQDTNLJER-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C2C(=[N+](C1=O)CC(=O)NCC3=CC=CC=C3Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(2-chlorophenyl)methyl]-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound notable for its potential biological activities. This compound features a unique combination of a chlorobenzyl group, a thieno[3,2-d]pyrimidine core, and an acetamide moiety. Its molecular formula is C20H22ClN3O3S with a molecular weight of approximately 419.9 g/mol.

Structural Characteristics

The structural composition of the compound suggests various biological interactions. The presence of the chlorophenyl group and the thienopyrimidine structure indicates potential activity in medicinal chemistry, particularly in the development of therapeutic agents.

Feature Details
Molecular Formula C20H22ClN3O3S
Molecular Weight 419.9 g/mol
IUPAC Name This compound

Antimicrobial Properties

Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing this core can demonstrate effective inhibition against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis .

Case Study: Antimicrobial Evaluation

In a comparative study involving thienopyrimidine derivatives:

  • Compounds tested : Various derivatives were synthesized and evaluated for their antibacterial activity.
  • Results : Certain compounds showed minimum inhibitory concentrations (MIC) in the range of 200 µmol/L against multiple strains, indicating strong antibacterial properties .

Enzyme Inhibition Activity

The compound's design suggests potential for enzyme inhibition. Specifically, related compounds have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease:

  • AChE Inhibition : Compounds demonstrated varying degrees of AChE inhibition with IC50 values ranging from 1 to 10 µM in some cases .
  • Urease Inhibition : A subset of thienopyrimidine derivatives exhibited strong urease inhibitory activity with IC50 values significantly lower than standard inhibitors .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Modulation : Interaction with specific enzymes leading to altered metabolic pathways.
  • DNA/RNA Interference : Potential interference with nucleic acid synthesis may contribute to its antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

  • Thieno[3,2-d]pyrimidine Dione vs. Quinazolinone Derivatives The target compound’s thieno[3,2-d]pyrimidine dione core differs from quinazolinone derivatives like N-[(2,4-dichlorophenyl)methyl]-2-(1-benzyl-2,4-dioxo-quinazolin-3-yl)acetamide (). The quinazolinone system lacks the thiophene ring, reducing sulfur-mediated interactions. Thienopyrimidines may exhibit enhanced π-π stacking due to fused aromaticity, while quinazolinones offer more flexibility for hydrogen bonding via carbonyl groups .
  • Comparison with Dihydropyrimidine-Thio Derivatives The compound 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () contains a partially saturated pyrimidine ring with a thioether linkage. The dihydropyrimidine’s reduced planarity may decrease target binding affinity compared to the fully aromatic thienopyrimidine dione. However, the thioether group could facilitate covalent interactions with cysteine residues in enzymes .

Substituent Effects

  • Chlorophenyl Groups The 2-chlorophenyl acetamide in the target compound contrasts with the 2,3-dichlorophenyl () and 2,4-dichlorophenyl () substituents. Increased chlorine substitution enhances electron-withdrawing effects but may introduce steric hindrance. For example, the 2,3-dichlorophenyl derivative () showed a melting point of 230°C, suggesting higher crystallinity due to stronger intermolecular interactions compared to mono-chloro analogs .
  • Alkyl and Heterocyclic Side Chains The 3-methylbutyl chain on the thienopyrimidine core distinguishes the target compound from analogs like N-(4-methylpyridin-2-yl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide (), which features a methylpyridinyl group. The branched alkyl chain in the target compound likely increases logP values, favoring blood-brain barrier penetration, whereas pyridinyl groups enhance water solubility .

Structural and Pharmacokinetic Implications

Table 1: Key Structural and Physicochemical Comparisons

Compound Core Structure Substituents Melting Point/Stability Key Features Reference
Target Compound Thieno[3,2-d]pyrimidine dione 3-Methylbutyl, 2-chlorophenyl Not reported High rigidity, lipophilic
N-(2,4-Dichlorophenyl)methyl Quinazolinone Quinazolinone 2,4-Dichlorophenyl, benzyl Not reported Flexible, H-bond acceptors
2-(Dihydropyrimidinylthio)-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine 2,3-Dichlorophenyl, thioether 230°C Moderate solubility
N-(4-Methylpyridin-2-yl)-2-(pyrimidinylsulfanyl)acetamide Pyrimidine 4-Methylpyridinyl, methyl Crystallized from ethanol High solubility

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.